"Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" chemical properties
"Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt" chemical properties
An In-depth Technical Guide to Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Abstract
This technical guide provides a comprehensive overview of Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt (CAS No. 73464-18-3), a succinic acid derivative also known as Sulfosuccinic Acid Anhydride Sodium Salt.[1] This document is intended for researchers, chemists, and drug development professionals, offering insights into the compound's chemical properties, a proposed synthesis pathway, analytical characterization techniques, and its functional applications as part of the broader sulfosuccinate surfactant class. The guide synthesizes theoretical principles with practical considerations for laboratory handling and use.
Introduction
Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt, is a specialized chemical entity belonging to the family of sulfosuccinates.[1] Structurally, it combines a saturated five-membered lactone ring (tetrahydro-2,5-dioxofuran, or succinic anhydride) with a strategically positioned sulfonate group, conferring unique physicochemical properties. The presence of the polar sulfonate group and the reactive anhydride ring within a compact structure suggests its utility as a versatile chemical intermediate or a functional surfactant.
The broader class of sulfosuccinates, derived from maleic anhydride, are renowned as mild anionic surfactants with excellent foaming, wetting, and emulsifying properties.[2] They find extensive use in personal care products, emulsion polymerization, and agricultural formulations.[2][3][4] This guide will delve into the specific characteristics of the title compound, providing a foundational understanding for its evaluation in novel applications.
Chemical Identity and Physicochemical Properties
The fundamental identity of the compound is established by its chemical formula, molecular weight, and internationally recognized identifiers. While extensive experimental data on its physical properties is not widely published, known information is summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt | - |
| IUPAC Name | Sodium 2,5-dioxotetrahydrofuran-3-sulfonate | [5] |
| Synonym(s) | Sulfosuccinic Acid Anhydride Sodium Salt | [1] |
| CAS Number | 73464-18-3 | [1][6] |
| Molecular Formula | C₄H₃NaO₆S | [1] |
| Molecular Weight | 202.12 g/mol |[1][5] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to Off-White Solid | [6] |
| Solubility | Data not available. Expected to be soluble in water due to the sodium sulfonate group. | - |
| Melting Point | Data not available | [7] |
| Boiling Point | Data not available | [7] |
| Stability | The anhydride ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[2] Stable under inert atmosphere.[6] | - |
Proposed Synthesis and Purification
Proposed Synthesis Pathway
The proposed pathway begins with the electrophilic addition of a sulfonating agent, such as sulfur trioxide (SO₃), across the double bond of maleic anhydride. This reaction is analogous to the sulfonation of other activated alkenes. The resulting sulfonated maleic anhydride intermediate possesses the core structure, which is then reduced to the saturated "tetrahydro" form. Catalytic hydrogenation is a standard method for such reductions. Finally, neutralization with a sodium base yields the target sodium salt.
Caption: Proposed multi-step synthesis of the target compound.
Representative Experimental Protocol
Disclaimer: This protocol is hypothetical and serves as a starting point for methods development. It should be performed by trained chemists with appropriate safety precautions.
-
Sulfonation of Maleic Anhydride:
-
In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and a drying tube, dissolve maleic anhydride (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sulfur trioxide (SO₃, 1.0-1.1 eq), complexed with a suitable agent like dioxane to moderate reactivity, to the stirred solution.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the C=C stretch).
-
The resulting sulfonated maleic anhydride intermediate may precipitate and can be isolated by filtration.
-
-
Reduction to the Tetrahydro Form:
-
Suspend the isolated sulfonated intermediate in a solvent suitable for hydrogenation (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (H₂, typically 1-3 atm) and stir vigorously.
-
Monitor the reaction by observing hydrogen uptake or by ¹H NMR analysis of aliquots.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
-
Neutralization and Isolation:
-
Concentrate the filtrate under reduced pressure to obtain the crude acid product.
-
Dissolve the crude acid in a minimal amount of water or ethanol.
-
Carefully add a stoichiometric amount of sodium hydroxide or sodium bicarbonate solution while monitoring the pH to reach a final value of ~7.
-
The final sodium salt can be isolated by removing the solvent via lyophilization or by precipitation from a suitable anti-solvent (e.g., acetone, isopropanol).
-
Analytical Characterization
A robust analytical workflow is crucial to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly available, its structure allows for clear predictions of its spectroscopic features.
Characterization Workflow
Caption: Standard workflow for analytical characterization.
Predicted Spectroscopic Signatures
-
Infrared (IR) Spectroscopy: As a saturated cyclic anhydride, the compound is expected to show two characteristic carbonyl (C=O) stretching bands. The symmetric stretch should appear around 1800–1775 cm⁻¹, while the asymmetric stretch should be at a higher frequency, around 1870–1845 cm⁻¹.[10] For cyclic anhydrides, the lower frequency band is typically the most intense.[10] Additionally, strong absorbances corresponding to the sulfonate group (S=O) are expected around 1350 cm⁻¹ and 1175 cm⁻¹. Aliphatic C-H stretching from the saturated ring should be observed between 3000-2840 cm⁻¹.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be complex due to the chiral center at C3. The three protons on the tetrahydrofuran ring (one on C3, two on C4) would likely appear as a set of coupled multiplets in the aliphatic region (approx. 2.5-4.5 ppm). The exact chemical shifts and coupling constants would require spectral simulation or empirical determination.
-
¹³C NMR: The spectrum should show four distinct carbon signals. Two signals in the carbonyl region (~170-180 ppm) for C2 and C5, and two signals in the aliphatic region for the sulfonate-bearing methine (C3) and the methylene (C4) carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be the ideal technique. The expected parent ion would be the anionic form of the molecule [M-Na]⁻ at an m/z of 178.96, corresponding to the formula [C₄H₃O₆S]⁻.
Applications and Functional Properties
While specific applications for this exact molecule are not widely documented, its classification as a sulfosuccinate derivative allows for extrapolation of its likely functions.[1][12] The primary role of sulfosuccinates is as anionic surfactants.[2]
Surfactant and Emulsifier
The molecule possesses a distinct amphiphilic character: a polar, hydrophilic head (the sodium sulfonate group) and a more compact, moderately lipophilic body (the succinic anhydride ring). This structure enables it to reduce surface and interfacial tension in aqueous systems.
-
Personal Care: As a class, sulfosuccinates are valued for their mildness, making them suitable for shampoos, body washes, and facial cleansers.[2]
-
Emulsion Polymerization: They can act as stabilizers for latex particles, preventing agglomeration during the polymerization process.[4]
-
Industrial & Agricultural Formulations: Their wetting and dispersing properties are useful in paints, coatings, and pesticide formulations to ensure even distribution of components.[4][12]
Caption: Diagram of surfactant molecules stabilizing an oil droplet in water.
Chemical Intermediate
The presence of a reactive anhydride ring opens possibilities for its use as a chemical intermediate. The anhydride can be readily opened by nucleophiles such as alcohols or amines to form ester or amide derivatives, respectively, tethering a sulfonate group onto other molecules.
Safety, Handling, and Storage
A Safety Data Sheet (SDS) for this compound is available but contains limited information, with most hazard classifications listed as "no data available".[7] Therefore, in the absence of comprehensive toxicological data, the compound should be handled with the standard precautions applied to all new or uncharacterized laboratory chemicals.
General Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[13]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Spills: In case of a spill, collect the solid material mechanically, avoiding dust generation, and place it in a suitable container for disposal.
Storage
Proper storage is essential to maintain the integrity of the compound, particularly to prevent hydrolysis of the anhydride ring.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Temperature | 2-8°C (Refrigerator) | [6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | [6] |
| Container | Tightly closed container |
| Incompatibilities | Keep away from water, strong bases, and metals.[14] | - |
Commercial Availability
Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt is available from several chemical suppliers as a research-grade chemical.[5][6][15] It is typically sold as a solid with purities often listed at 98% or higher.[5] Prospective users should obtain a lot-specific Certificate of Analysis for detailed purity information.
References
-
PCC Group. (n.d.). Sulfosuccinates. PCC Group Product Portal. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium sulfosuccinate esters. Wikipedia. Retrieved from [Link]
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Deepika, & Tyagi, V. K. (2006). Sulfosuccinates as Mild Surfactants. Journal of Oleo Science, 55(9), 429–439. Retrieved from [Link]
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Lamberti Group. (n.d.). Sulfosuccinates. Lamberti Group. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt. Pharmaffiliates. Retrieved from [Link]
- Rausch, D. A. (1971). U.S. Patent No. 3,624,048. U.S. Patent and Trademark Office.
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]
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Scribd. (n.d.). IR Peaks for Cyclic Anhydride Hydrolysis. Scribd. Retrieved from [Link]
- Lamberti, V., & Geller, H. H. (1977). U.S. Patent No. 4,039,562. U.S. Patent and Trademark Office.
-
PrepChem.com. (n.d.). Synthesis of sulfosuccinic acid. PrepChem.com. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]
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Covestro Solution Center. (n.d.). Safety Data Sheet. Covestro Solution Center. Retrieved from [Link]
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CATO Research Chemical Inc. (2025). Safety Data Sheets. CATOChem.com. Retrieved from [Link]
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The Features of IR Spectrum. (n.d.). Retrieved from [Link]
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BuyersGuideChem. (n.d.). Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt. BuyersGuideChem. Retrieved from [Link]
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